molecular formula C11H12IN3 B13881509 4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile

4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile

Cat. No.: B13881509
M. Wt: 313.14 g/mol
InChI Key: GRTHXDVQQYNLFX-UHFFFAOYSA-N
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Description

4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an iodopyridine moiety attached to a piperidine ring, which is further substituted with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The iodopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromopyridin-2-yl)piperidine-4-carbonitrile
  • 4-(4-Chloropyridin-2-yl)piperidine-4-carbonitrile
  • 4-(4-Fluoropyridin-2-yl)piperidine-4-carbonitrile

Uniqueness

4-(4-Iodopyridin-2-yl)piperidine-4-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific applications where iodine’s properties are advantageous .

Properties

Molecular Formula

C11H12IN3

Molecular Weight

313.14 g/mol

IUPAC Name

4-(4-iodopyridin-2-yl)piperidine-4-carbonitrile

InChI

InChI=1S/C11H12IN3/c12-9-1-4-15-10(7-9)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2

InChI Key

GRTHXDVQQYNLFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)C2=NC=CC(=C2)I

Origin of Product

United States

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